molecular formula C8H9N3O3 B137531 6-Amino-5-carbamoyl-2-methylnicotinic acid CAS No. 137522-54-4

6-Amino-5-carbamoyl-2-methylnicotinic acid

Katalognummer B137531
CAS-Nummer: 137522-54-4
Molekulargewicht: 195.18 g/mol
InChI-Schlüssel: CKDKZUBOYNWFEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-carbamoyl-2-methylnicotinic acid is a chemical compound that has gained significant attention in the scientific research community. It is a derivative of nicotinic acid and is commonly used in biochemical and physiological studies.

Wirkmechanismus

The mechanism of action of 6-Amino-5-carbamoyl-2-methylnicotinic acid is not well understood. However, it is believed to act as a precursor for the synthesis of NAD+ and NADH, which are important coenzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
6-Amino-5-carbamoyl-2-methylnicotinic acid has several biochemical and physiological effects. It has been shown to increase the activity of various enzymes involved in the metabolism of nicotinic acid and its derivatives. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 6-Amino-5-carbamoyl-2-methylnicotinic acid in lab experiments is its ability to act as a precursor for the synthesis of NAD+ and NADH. This makes it a useful tool for studying various metabolic pathways. However, one of the limitations of using 6-Amino-5-carbamoyl-2-methylnicotinic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving 6-Amino-5-carbamoyl-2-methylnicotinic acid. One area of interest is its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of 6-Amino-5-carbamoyl-2-methylnicotinic acid and its role in various metabolic pathways. Finally, the development of new synthesis methods and purification techniques could improve the efficiency and yield of 6-Amino-5-carbamoyl-2-methylnicotinic acid.

Synthesemethoden

The synthesis of 6-Amino-5-carbamoyl-2-methylnicotinic acid involves the reaction of nicotinic acid with potassium cyanate. The reaction is carried out in the presence of a catalyst such as copper sulfate pentahydrate. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-carbamoyl-2-methylnicotinic acid has several scientific research applications. It is commonly used as a precursor for the synthesis of other compounds such as NAD+ and NADH. It is also used in studies related to the metabolism of nicotinic acid and its derivatives. Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals.

Eigenschaften

CAS-Nummer

137522-54-4

Produktname

6-Amino-5-carbamoyl-2-methylnicotinic acid

Molekularformel

C8H9N3O3

Molekulargewicht

195.18 g/mol

IUPAC-Name

6-amino-5-carbamoyl-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H9N3O3/c1-3-4(8(13)14)2-5(7(10)12)6(9)11-3/h2H,1H3,(H2,9,11)(H2,10,12)(H,13,14)

InChI-Schlüssel

CKDKZUBOYNWFEE-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1C(=O)O)C(=O)N)N

Kanonische SMILES

CC1=NC(=C(C=C1C(=O)O)C(=O)N)N

Synonyme

3-Pyridinecarboxylicacid,6-amino-5-(aminocarbonyl)-2-methyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.